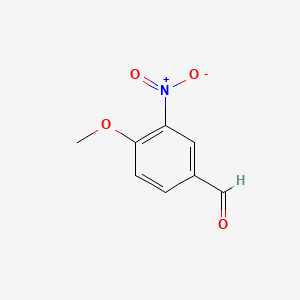

4-Methoxy-3-nitrobenzaldehyde

Overview

Description

4-Methoxy-3-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO4 . It is a yellow crystalline solid with a distinct fragrance. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzaldehyde is typically synthesized through the nitration of p-Cresol (4-methoxyphenol) . The process involves reacting p-Cresol with nitric acid, followed by crystallization and purification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Methoxy-3-nitrobenzaldehyde can undergo oxidation reactions to form corresponding acids or other oxidized products.

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Methoxy-3-nitrobenzoic acid.

Reduction: 4-Methoxy-3-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-Methoxy-3-nitrobenzaldehyde is frequently utilized as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of Entacapone, a drug used in the treatment of Parkinson's disease. The compound serves as a starting material for synthesizing ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate, which is an important intermediate in this context .

Case Study: Synthesis of Entacapone

- Starting Material : this compound

- Reagents : Ethyl cyanoacetate

- Yield : 65% isolated yield of ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

- Melting Point : 187-188°C

Nucleophilic Aromatic Substitution Reactions

The compound is also employed in nucleophilic aromatic substitution reactions to synthesize various derivatives. For instance, it can react with different nucleophiles to produce substituted aromatic compounds that are useful in organic synthesis.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile Used | Product | Yield (%) |

|---|---|---|---|

| Nitration | Ammonium nitrate | This compound derivative | 82.7 |

| Alkylation | Alkyl halides | 4-Alkoxy derivatives | Variable |

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize into more than one form, is another area where this compound has been studied. Understanding its polymorphic forms is crucial for ensuring the reliability and efficacy of pharmaceutical products.

Case Study: Polymorphism Analysis

Research conducted on the polymorphic forms of this compound highlighted its structural variations and their implications for drug formulation. This study utilized X-ray diffraction techniques to characterize different polymorphs, which can affect solubility and bioavailability .

Organic Synthesis Applications

Beyond pharmaceuticals, this compound plays a role in broader organic synthesis applications, including the preparation of dyes and agrochemicals. Its reactivity allows it to serve as a building block for complex molecules.

Table 2: Organic Synthesis Applications

| Application Type | Target Compound | Methodology |

|---|---|---|

| Dyes | Various azo dyes | Coupling reactions with diazonium salts |

| Agrochemicals | Insecticides | Reaction with heterocyclic compounds |

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

- 4-Methoxy-3-nitrotoluene

- 1-(4-Methoxy-3-nitrophenyl)ethanone

- 4-Methoxy-3-methylbenzaldehyde

- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Comparison:

- 4-Methoxy-3-nitrobenzaldehyde vs. Vanillin: While both compounds have methoxy and aldehyde groups, vanillin has a hydroxyl group instead of a nitro group, making it less reactive in certain chemical reactions.

- This compound vs4-Methoxy-3-nitrotoluene: The presence of an aldehyde group in this compound makes it more reactive towards nucleophiles compared to the methyl group in 4-Methoxy-3-nitrotoluene .

Biological Activity

4-Methoxy-3-nitrobenzaldehyde (MNB) is an aromatic compound characterized by a methoxy group and a nitro group on the benzene ring. Its chemical structure can be represented as CHNO, and it has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MNB, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

MNB can be synthesized through various methods, including the nitration of methoxybenzaldehyde. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the meta position.

Anticancer Activity

Recent studies have highlighted the anticancer properties of MNB. It has shown significant cytotoxic effects against various human tumor cell lines. For instance, MNB was found to induce apoptotic cell death in cancer cells at nanomolar concentrations while exhibiting low toxicity towards normal cells. The mechanism involves the inhibition of key signaling pathways such as PI3K/AKT and downregulation of cyclin D1, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

MNB has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies indicated that MNB exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, MNB has shown promise as an anti-inflammatory agent. Research indicates that MNB can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of MNB on human leukemic cells. The results demonstrated that treatment with MNB led to a significant reduction in cell viability and induction of apoptosis through activation of the JNK pathway. The study concluded that MNB could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another study, MNB was tested against a panel of bacterial strains. The results showed that MNB exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential application in treating bacterial infections resistant to conventional therapies .

The biological activities of MNB can be attributed to its ability to interact with various molecular targets:

- Cytotoxicity : Induces apoptosis in cancer cells via mitochondrial pathways.

- Antimicrobial Action : Disrupts bacterial cell wall integrity and function.

- Anti-inflammatory Activity : Modulates cytokine production and signaling pathways involved in inflammation.

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-3-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Two primary routes are employed:

- Direct nitration : Nitration of 4-methoxybenzaldehyde using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC (dichloromethane mobile phase) .

- Condensation reactions : Reacting hydrazine derivatives with substituted benzaldehydes in ethanol with catalytic acetic acid, as demonstrated in triazolo-pyridine syntheses (e.g., 91% yield via hydrazinopyridine condensation) .

Optimization : Adjust stoichiometry (1:1 aldehyde/hydrazine), solvent polarity, and acid catalyst concentration to enhance imine formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H/¹³C-NMR : Aldehyde proton at δ ~10.0–10.5 ppm; methoxy group at δ ~3.8–4.0 ppm; nitro group deshields adjacent aromatic protons (δ ~8.0–8.5 ppm) .

- FTIR : Strong C=O stretch at ~1700 cm⁻¹ (aldehyde), asymmetric NO₂ stretch at ~1520 cm⁻¹, and symmetric NO₂ at ~1350 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error (e.g., calculated 196.0481 for C₈H₇NO₄) .

Q. What purification methods are recommended for this compound, and how does recrystallization solvent choice impact yield?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) for high recovery (>85% yield) due to moderate solubility at low temperatures .

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for nitro-aromatic separation. Monitor fractions via UV (254 nm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Storage : Keep in amber glass at 2–8°C to prevent photodegradation and thermal decomposition .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .

- Melting point : Pure compound melts sharply at 191–194°C; broad ranges indicate impurities .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- DFT studies : The electron-donating methoxy group (-OCH₃) activates the ring at the para position, while the nitro group (-NO₂) deactivates meta positions. Use B3LYP/6-31G* basis sets to model charge distribution .

- Experimental validation : React with amines (e.g., aniline) in DMF at 80°C; monitor substitution patterns via NOESY NMR .

Q. What contradictory reports exist regarding catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer :

- Palladium vs. copper catalysts : Pd(OAc)₂ in Suzuki couplings shows higher yields (75–80%) but requires inert conditions, while CuI/ligand systems (e.g., phenanthroline) are cost-effective but sensitive to nitro group reduction .

- Resolution : Optimize ligand-to-metal ratios (1:2) and use radical scavengers (TEMPO) to suppress side reactions .

Q. How can computational chemistry predict reaction pathways involving this compound as a precursor?

- Methodological Answer :

- Transition state modeling : Use Gaussian09 with M06-2X functional to simulate nitro reduction pathways. Compare activation energies for NaBH₄ vs. H₂/Pd-C systems .

- Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMSO) to predict intermediate stability .

Q. What novel heterocyclic systems can be synthesized using this compound as a key building block?

- Methodological Answer :

- Triazolo-pyridines : Condense with hydrazinopyridines in ethanol/acetic acid to form [1,2,4]triazolo[4,3-a]pyridines (91% yield) .

- Indolizine derivatives : React with enamines under microwave irradiation (100°C, 20 min) to access fused polyheterocycles with antitumor activity .

Q. What stability considerations are critical for this compound under varying conditions?

Properties

IUPAC Name |

4-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCRQCGRYCKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351453 | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31680-08-7 | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31680-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.